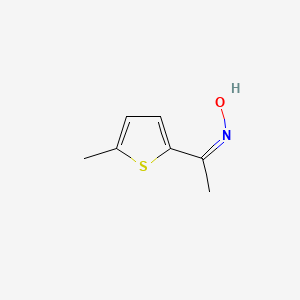

2-Acetyl-5-methylthiophene oxime

Beschreibung

2-Acetyl-5-methylthiophene oxime (CAS: 1956-44-1) is an oxime derivative of the thiophene family. Its molecular formula is C₇H₉NOS, with a molecular weight of 155.22 g/mol and a melting point of 125°C . Structurally, it features a thiophene ring substituted with a methyl group at the 5-position and an acetyl-oxime moiety at the 2-position. This compound is notable for its organoleptic properties, contributing to the aroma of coffee, cooked meats, and krill .

Eigenschaften

CAS-Nummer |

1956-44-1 |

|---|---|

Molekularformel |

C7H9NOS |

Molekulargewicht |

155.22 g/mol |

IUPAC-Name |

(NZ)-N-[1-(5-methylthiophen-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C7H9NOS/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- |

InChI-Schlüssel |

PSNLEFAJCBPCPQ-VURMDHGXSA-N |

Isomerische SMILES |

CC1=CC=C(S1)/C(=N\O)/C |

Kanonische SMILES |

CC1=CC=C(S1)C(=NO)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylthiophene oxime typically involves the reaction of 2-acetyl-5-methylthiophene with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at an elevated temperature to facilitate the formation of the oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Acetyl-5-Methylthiophenoxim kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Oximgruppe kann oxidiert werden, um Nitriloxid zu bilden.

Reduktion: Die Oximgruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Oximgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Nitriloxid.

Reduktion: Amine.

Substitution: Verschiedene substituierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Acetyl-5-Methylthiophenoxim hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren, interagieren, um seine Wirkungen auszuüben. Die genauen beteiligten Pfade können variieren, aber sie beinhalten oft die Bindung an aktive Stellen oder die Änderung der Konformation von Zielproteinen.

Wirkmechanismus

The mechanism of action of 2-Acetyl-5-methylthiophene oxime depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Structural Features

- 2-Acetyl-5-methylthiophene Oxime : Combines a thiophene ring with acetyl-oxime and methyl substituents, enabling unique electronic and steric properties.

- Acetophenone Oxime (CAS: Not provided; Structure: CH₃C(:NOH)C₆H₅): Features a phenyl group instead of thiophene, reducing sulfur-mediated reactivity but enhancing aromatic interactions .

- 4-Methylpentan-2-one Oxime (CAS: 105-44-2): A linear aliphatic oxime with a branched methyl group, lacking aromaticity, which simplifies its reactivity profile .

- Phosgene Oxime (CX; CAS: 1794-86-1): A chloro-oxime with extreme electrophilicity due to chlorine and nitrile oxide groups, making it highly reactive and toxic .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Physical Traits |

|---|---|---|---|---|

| This compound | C₇H₉NOS | 155.22 | 125 | Aromatic, sulfur-containing |

| Acetophenone oxime | C₈H₉NO | 135.16 | Not reported | Phenyl group, polar oxime |

| 4-Methylpentan-2-one oxime | C₆H₁₃NO | 115.18 | Not reported | Aliphatic, low polarity |

| Phosgene oxime | CCl₂NO | 113.93 | 35–40 (decomposes) | Volatile, highly reactive |

Note: Data compiled from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.